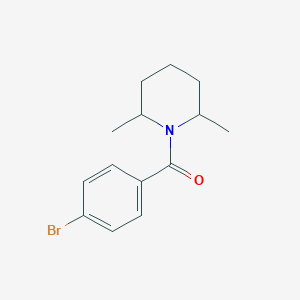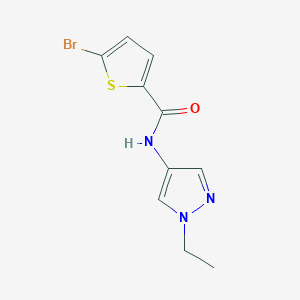![molecular formula C20H19NO3 B14911009 2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)
2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C20H19NO3. This compound is characterized by its complex structure, which includes an allyl group, an ethoxy group, a formyl group, and a benzonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, palladium catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
Scientific Research Applications
2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, such as Suzuki–Miyaura coupling, where it forms new carbon–carbon bonds through the catalytic action of palladium . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile include:
- Methyl 2-(2-allyl-6-ethoxy-4-formylphenoxy)acetate
- Other derivatives of benzonitrile and phenoxy compounds
Uniqueness
What sets 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(2-ethoxy-4-formyl-6-prop-2-enylphenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C20H19NO3/c1-3-7-16-10-15(13-22)11-19(23-4-2)20(16)24-14-18-9-6-5-8-17(18)12-21/h3,5-6,8-11,13H,1,4,7,14H2,2H3 |
InChI Key |
JREBALXMQPZLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)











![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
